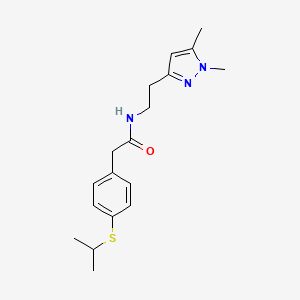
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C18H25N3OS and its molecular weight is 331.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
The compound can be characterized by its molecular formula C18H24N3S, indicating a complex structure with multiple functional groups that may contribute to its biological activity. The synthesis typically involves the reaction of 1,5-dimethyl-1H-pyrazole with an appropriate acetamide derivative in the presence of a base under controlled conditions. This process can be optimized using various solvents and temperatures to enhance yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator of receptor activity. The compound's ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its efficacy.
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that it inhibits cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest. The compound's mechanism involves the downregulation of oncogenic pathways and upregulation of tumor suppressor genes.
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it reduces the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The inhibition of specific signaling pathways related to inflammation has been observed, making it a candidate for further research in this area.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine production | |
| Enzyme inhibition | Targets specific enzymes involved in metabolism |
Case Study: Anticancer Activity
In a notable study published in Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated an IC50 value in the micromolar range, suggesting effective inhibition compared to control treatments. Mechanistic studies revealed that the compound induces apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation.
Future Directions
Given its promising biological activities, further investigation into the pharmacokinetics and bioavailability of this compound is warranted. Future research should focus on:
- In vivo studies to evaluate therapeutic efficacy and safety profiles.
- Structure-activity relationship (SAR) studies to optimize potency and selectivity.
- Mechanistic studies to elucidate detailed pathways affected by the compound.
特性
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-13(2)23-17-7-5-15(6-8-17)12-18(22)19-10-9-16-11-14(3)21(4)20-16/h5-8,11,13H,9-10,12H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWUBNPOQRVPOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)CC2=CC=C(C=C2)SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














